Covalent Binding Capacity: CO1686-DA Lacks the Acrylamide Warhead Essential for Irreversible EGFR Inhibition
Rociletinib (CO-1686) achieves its potency through covalent modification of Cys797 in the EGFR ATP-binding pocket, quantified by the inactivation efficiency constant kᵢₙₐcₜ/Kᵢ = (2.41 ± 0.30) × 10⁵ M⁻¹s⁻¹ for EGFR L858R/T790M, with approximately 22-fold selectivity over wild-type EGFR (kᵢₙₐcₜ/Kᵢ = (1.12 ± 0.14) × 10⁴ M⁻¹s⁻¹) [1]. CO1686-DA, as the des-acryl analogue, lacks the acrylamide Michael acceptor entirely (C₂₄H₂₆F₃N₇O₂ vs. C₂₇H₂₈F₃N₇O₃ for rociletinib) and therefore possesses no measurable kᵢₙₐcₜ—it cannot form the covalent thioether bond with Cys797 . This is not a potency difference but a binary mechanistic distinction: rociletinib is an irreversible covalent inhibitor; CO1686-DA is, at best, a reversible ATP-competitive ligand.
| Evidence Dimension | Covalent inactivation efficiency (kᵢₙₐcₜ/Kᵢ) for EGFR L858R/T790M |
|---|---|
| Target Compound Data | No measurable kᵢₙₐcₜ; lacks acrylamide warhead (structure confirmed by IUPAC: 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone) |
| Comparator Or Baseline | Rociletinib (CO-1686): kᵢₙₐcₜ/Kᵢ = (2.41 ± 0.30) × 10⁵ M⁻¹s⁻¹ for EGFR L858R/T790M [1] |
| Quantified Difference | Binary: irreversible covalent (rociletinib) vs. reversible/non-covalent (CO1686-DA); kᵢₙₐcₜ undefined for CO1686-DA |
| Conditions | Biochemical kinase assay with recombinant EGFR L858R/T790M and WT EGFR cytoplasmic domains [1]; structural identity confirmed by IUPAC name, SMILES, and InChI Key PXQZEXVGMRJEQE-UHFFFAOYSA-N |
Why This Matters
For any experiment requiring irreversible target engagement (e.g., washout assays, residence time studies, covalent probe development), CO1686-DA cannot substitute for rociletinib; conversely, CO1686-DA is the appropriate tool when a non-covalent control compound matched to the rociletinib pharmacophore is needed.
- [1] Walter AO, Sjin RTT, Haringsma HJ, et al. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discov. 2013;3(12):1404-1415. PMID: 24065731. View Source
